Suxethonium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Suxethonium is available in various salt forms, including chloride, bromide, and iodide. The preparation involves dissolving these salts in sterile water for injection . The compound is synthesized through the esterification of succinic acid with choline, resulting in a dicholine ester . Industrial production methods focus on maintaining the stability of the compound, especially in hot climates, by storing it in a refrigerator at 4°C .

Chemical Reactions Analysis

Suxethonium undergoes rapid hydrolysis by pseudocholinesterase in the plasma, breaking down into succinylmonocholine and choline . It primarily participates in depolarizing reactions at the neuromuscular junction, causing transient muscle contractions followed by flaccid paralysis . The compound does not undergo significant oxidation or reduction reactions due to its rapid breakdown in the body .

Scientific Research Applications

Suxethonium is extensively used in scientific research for its ability to induce controlled muscle paralysis. In chemistry, it serves as a model compound for studying ester hydrolysis and enzyme kinetics . In biology and medicine, it is used to investigate neuromuscular transmission and the effects of neuromuscular blocking agents . Its rapid onset and short duration of action make it valuable in emergency medicine and anesthesia research .

Mechanism of Action

Suxethonium acts as an agonist at nicotinic acetylcholine receptors on skeletal muscles . Upon binding, it causes depolarization of the motor endplate, leading to muscle contractions followed by paralysis due to sustained depolarization . The compound is rapidly hydrolyzed by pseudocholinesterase, resulting in a short duration of action . This mechanism is distinct from non-depolarizing neuromuscular blockers, which act as competitive antagonists .

Comparison with Similar Compounds

Suxethonium is unique among neuromuscular blockers due to its rapid onset and short duration of action . Similar compounds include:

Rocuronium: A non-depolarizing neuromuscular blocker with a slower onset and longer duration of action.

Vecuronium: Another non-depolarizing agent with intermediate duration and onset.

Atracurium: A non-depolarizing blocker that undergoes Hofmann elimination, making it suitable for patients with renal or hepatic impairment.

This compound’s rapid hydrolysis and short action duration make it particularly useful in emergency settings where quick muscle relaxation is required .

Properties

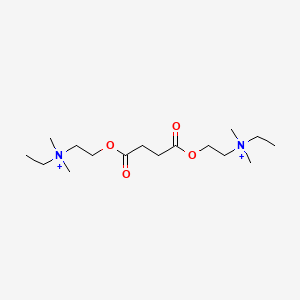

CAS No. |

67724-50-9 |

|---|---|

Molecular Formula |

C16H34N2O4+2 |

Molecular Weight |

318.45 g/mol |

IUPAC Name |

ethyl-[2-[4-[2-[ethyl(dimethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium |

InChI |

InChI=1S/C16H34N2O4/c1-7-17(3,4)11-13-21-15(19)9-10-16(20)22-14-12-18(5,6)8-2/h7-14H2,1-6H3/q+2 |

InChI Key |

DIWYJMPVHQDIMM-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC |

Canonical SMILES |

CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC |

Related CAS |

111-00-2 (bromide) 54063-57-9 (dichloride) 111-00-2 (bromide salt/solvate) 54063-57-9 (chloride salt/solvate) |

Synonyms |

N,N'-(2,2'-(succinyldioxy)diethyl)bis-ethyldimethyl ammonium hydroxide suxethonium suxethonium bromide suxethonium dichloride suxethonium dihydroxide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[oxo-(3-pyridinylmethylamino)methyl]phenyl]-2-furancarboxamide](/img/structure/B1209546.png)